4-Ethyl-1-methylpiperidin-4-ol
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Overview
Description
4-Ethyl-1-methylpiperidin-4-ol is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-Ethyl-1-methylpiperidin-4-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of piperidine derivatives. The reaction conditions typically include the use of a nickel catalyst and hydrogen gas under high pressure . Another method involves the cyclization of appropriate precursors under acidic or basic conditions . Industrial production methods often utilize multicomponent reactions and amination processes to achieve high yields and purity .
Chemical Reactions Analysis
4-Ethyl-1-methylpiperidin-4-ol undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce various functional groups.
Common reagents used in these reactions include hydrogen gas, nickel or palladium catalysts, potassium permanganate, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Ethyl-1-methylpiperidin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, its CCR5 antagonistic activity is due to its ability to bind to the CCR5 receptor, preventing the entry of HIV-1 into host cells . The compound’s structure allows it to form strong interactions with the receptor, thereby inhibiting the virus’s ability to infect cells .
Comparison with Similar Compounds
4-Ethyl-1-methylpiperidin-4-ol can be compared with other piperidine derivatives such as 4-methylpiperidin-4-ol and 4-hydroxy-N-methylpiperidine . While these compounds share a similar piperidine core, their unique substituents confer different chemical and biological properties. For example, 4-methylpiperidin-4-ol has been studied for its photophysical and biological activities .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-ethyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H17NO/c1-3-8(10)4-6-9(2)7-5-8/h10H,3-7H2,1-2H3 |
InChI Key |
UVIWYXGNYKBDPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C)O |
Origin of Product |
United States |
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